Product packaging for 5-(Methylthio)pyrazin-2-amine(Cat. No.:CAS No. 251549-38-9)

5-(Methylthio)pyrazin-2-amine

Cat. No.: B1603928
CAS No.: 251549-38-9
M. Wt: 141.2 g/mol
InChI Key: IPBKLPYWVRTALX-UHFFFAOYSA-N
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Description

5-(Methylthio)pyrazin-2-amine (CAS 251549-38-9) is a chemical compound with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol . This pyrazine derivative is supplied with a high purity level of >99% and should be stored sealed in dry, under cold conditions between 2-8°C to maintain stability . This compound serves as a versatile synthetic building block and is primarily used as a key intermediate in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Its structure makes it a valuable scaffold in medicinal chemistry and organic synthesis, particularly for the construction of peptidomimetics and other heterocyclic compounds aimed at modulating protein-protein interactions . The applications of this compound extend to various research areas, including the synthesis of pesticide and dye intermediates . The compound is analyzed for quality control using techniques such as LCMS, GCMS, HPLC, and NMR . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3S B1603928 5-(Methylthio)pyrazin-2-amine CAS No. 251549-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBKLPYWVRTALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619636
Record name 5-(Methylsulfanyl)pyrazin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID00619636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251549-38-9
Record name 5-(Methylsulfanyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Methylthio Pyrazin 2 Amine

Foundational Synthetic Routes to the 5-(Methylthio)pyrazin-2-amine Scaffold

The synthesis of this compound relies on the strategic construction of the pyrazine (B50134) ring and the precise introduction of the amino and methylthio functional groups.

Strategic Approaches for Pyrazine Ring Construction

The formation of the pyrazine ring is a cornerstone of synthesizing pyrazine derivatives. A common and historical approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. A biomimetically inspired synthesis of 2,5-disubstituted pyrazines can be achieved through the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com This method highlights a straightforward route to the pyrazine core from readily available amino acid precursors. mdpi.com

Another versatile method for constructing the pyrazine ring is through the reaction of α-diketones with β-keto esters in the presence of an amine source. This chemo-enzymatic approach allows for the controlled synthesis of substituted pyrazines. nih.gov The key is the in situ generation of an α-amino ketone from an α-diketone via a transaminase-catalyzed amination, which then undergoes dimerization to form the pyrazine ring. nih.gov

Regioselective Introduction of Amino and Methylthio Substituents

Once the pyrazine ring is formed, or by starting with a pre-functionalized pyrazine, the next critical step is the regioselective installation of the amino and methylthio groups.

The introduction of an amino group onto a pyrazine ring can be achieved through various amination protocols. The regioselectivity of these reactions is often influenced by the electronic and steric properties of the substituents already present on the ring. researchgate.net For instance, the amination of 2-substituted pyrazines with O-mesitylenesulfonylhydroxylamine has been studied, and the regioselectivity is dependent on the nature of the substituent. researchgate.net

In cases where a dihalogenated pyrazine is the starting material, regioselective amination can be controlled by the reaction conditions. For example, metal-free amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines under microwave irradiation exclusively yields the 3-amino product. rsc.orgresearchgate.net In contrast, employing a Buchwald cross-coupling reaction on the same substrate leads to the formation of the 2-amino derivative. rsc.orgresearchgate.net This highlights the power of catalyst choice in directing the regiochemical outcome of amination reactions.

A study on 5-chloro-3-(4-chlorophenyl)- nih.govrsc.orgrsc.orgtriazolo[4,3-a]pyrazine demonstrated that amination with various primary amines at room temperature can proceed to give the desired amine analogues in respectable yields. beilstein-journals.org

The introduction of a methylthio group can be accomplished through several methods. A common strategy involves the use of a nucleophilic sulfur reagent followed by methylation. For example, in the synthesis of 2-(methylthio)thiazolo[4,5-b]pyrazine, a pyrazine diamine can be cyclized with a thiocarbonyl source to form a mercapto intermediate, which is then methylated with methyl iodide.

More direct methods for thiomethylation are also being developed. Recent research has explored the use of BF3SMe2 as a non-malodorous source for the nucleophilic installation of the thiomethyl moiety onto electron-deficient haloarenes. diva-portal.org This reagent can also promote Friedel-Crafts-type reactions, leading to thiomethylated products. diva-portal.org Another approach involves an electrochemical-induced regioselective C-3 thiomethylation of imidazopyridines using thiocyanate (B1210189) as the sulfur source and methanol (B129727) as the methyl reagent, offering a green and metal-free alternative. researchgate.net

Advanced Synthetic Techniques for this compound and its Analogs

Modern organic synthesis heavily relies on transition-metal catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.neteie.gr These methods are instrumental in the derivatization of the this compound scaffold.

Transition-Metal Catalyzed Coupling Reactions

The pyrazine ring, and specifically aminopyrazines, can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are crucial for creating more complex molecules with potential applications in pharmaceuticals and materials science. rsc.org

Suzuki Coupling: The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and a halide or triflate, has been successfully applied to pyrazine systems. rsc.org For example, 5-O-triflyl-3-benzyl-2-aminopyrazine reacts with different arylboronic acids to afford the coupled products. rsc.org

Sonogashira Coupling: This palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is well-explored in pyrazine chemistry. rsc.org Chloropyrazines have proven to be excellent substrates for this transformation. rsc.org

Stille Coupling: The Stille reaction, which couples an organotin compound with a halide or pseudohalide, is another versatile tool for C-C bond formation in pyrazine chemistry. rsc.org

Negishi Coupling: This nickel- or palladium-catalyzed reaction of organozinc reagents with various halides is a powerful method for carbon-carbon bond formation. rsc.org It has been used with dichloropyrazines, which undergo direct metalation followed by cross-coupling. rsc.org An interesting aspect of this reaction is that halogenated pyrazines can also act as nucleophilic coupling partners. rsc.org

Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed cross-coupling reaction is a key method for forming carbon-nitrogen bonds and is used for the regioselective amination of halopyrazines. rsc.orgresearchgate.net

The table below summarizes some of the transition-metal catalyzed coupling reactions involving pyrazine derivatives.

Coupling ReactionCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Suzuki CouplingPd catalyst, Arylboronic acid5-O-Triflyl-3-benzyl-2-aminopyrazineAryl-substituted aminopyrazine rsc.org
Sonogashira Coupling[Pd(allyl)Cl]2/PPh3, PhenylacetyleneChloropyrazineAlkynyl-substituted pyrazine rsc.org
Negishi CouplingNi or Pd catalyst, Organozinc reagentDichloropyrazineAryl- or Thienyl-substituted pyrazine rsc.org
Buchwald-Hartwig AminationPd catalyst, Amine2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine2-Amino-pyrrolopyrazine rsc.orgresearchgate.net

These advanced synthetic methods provide a robust toolbox for chemists to modify the this compound scaffold, enabling the synthesis of a diverse range of derivatives for further investigation.

Metal-Free Synthetic Methodologies for this compound

The synthesis of substituted pyrazines without the use of transition-metal catalysts is an area of growing interest, aligning with the principles of green chemistry. For this compound, metal-free approaches can provide efficient and cost-effective alternatives to traditional cross-coupling reactions.

One plausible metal-free strategy involves the direct C-H functionalization of an appropriate aminopyrazine precursor. Research into the arylation of aminoheterocycles has demonstrated that such reactions can proceed in the absence of transition metals, often using a simple base in the air at room temperature. nii.ac.jp A similar principle could be applied for thiomethylation.

A notable metal-free reagent for thiomethylation is the boron trifluoride-dimethyl sulfide (B99878) complex (BF3•SMe2). This reagent can serve as both a Lewis acidic activator and a source of the methylthio group. diva-portal.org In a potential synthesis, 2-amino-5-halopyrazine could be treated with BF3•SMe2, where the Lewis acidity of the boron trifluoride activates the pyrazine ring towards nucleophilic aromatic substitution by the dimethyl sulfide moiety. This method is advantageous as it is often performed solvent-free and requires only a single reagent. diva-portal.org

Another approach leverages dimethyl sulfoxide (B87167) (DMSO) as the thiomethyl source. While some methods using DMSO require copper salts, specific conditions can facilitate metal-free pathways. diva-portal.org For instance, the reaction of an activated pyrazine substrate in the presence of an acid could potentially generate dimethyl sulfide (DMS) from DMSO, which then acts as the nucleophile in a substitution reaction. diva-portal.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgmdpi.com This technology is particularly effective for the synthesis of heterocyclic compounds, including derivatives of this compound.

The application of microwave irradiation can significantly enhance the efficiency of multi-component reactions (MCRs) to build complex heterocyclic systems. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which involves the reaction of 5-aminopyrazoles with other reagents, shows marked improvement under microwave conditions. beilstein-journals.orgresearchgate.net Analogously, derivatives of this compound could be synthesized by reacting the parent amine with various electrophiles or in MCRs under microwave irradiation. The benefits include rapid heating, uniform temperature distribution, and the ability to perform reactions at temperatures above the solvent's boiling point in sealed vessels. mdpi.com

Reaction TypeConventional HeatingMicrowave IrradiationReference
Pyrazolo[3,4-b]pyridine Synthesis 16 hours at 90°CNot specified, but generally minutes vs. hours beilstein-journals.org
Pyrazolo[1,5-a]pyrimidine Synthesis Slower reaction timesFaster reactions, better yields beilstein-journals.org
Spirocycloalkanedione Synthesis Longer reaction times25 minutes at 200°C researchgate.net

Derivatization and Functional Group Interconversions of this compound

The dual functionality of this compound, possessing both a nucleophilic amino group and a modifiable methylthio group, makes it a valuable building block for creating a diverse library of derivatives.

Reactions at the Amino Group of this compound

The 2-amino group on the pyrazine ring is a primary nucleophile and readily participates in a variety of chemical transformations.

Acylation and Alkylation Reactions

Acylation: The amino group can be easily acylated using standard reagents such as acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov This reaction converts the amine into an amide, a common functional group in many biologically active molecules. nih.gov For example, reaction with chloroacetyl chloride can yield the corresponding 2-chloroacetamide (B119443) derivative. These reactions are fundamental for protecting the amino group or for building more complex molecular architectures. nih.gov

Alkylation: The nitrogen of the amino group can also be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reactions with alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate) under basic conditions can introduce alkyl groups. smolecule.comgoogle.com More sophisticated methods, such as reductive amination or specialized catalytic C-H alkylation, can also be employed to achieve selective N-alkylation. organic-chemistry.orgnih.gov

ReactionReagent ExampleProduct TypeReference
Acylation Acetyl chloride, Benzoyl chlorideN-acetyl, N-benzoyl amides nih.gov
Alkylation Methyl iodide, Benzyl bromideN-methyl, N-benzyl amines smolecule.comgoogle.com
Formation of Schiff Bases and Related Imines

The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. scirp.orgscirp.org The formation of the C=N double bond is a versatile method for creating new C-N linkages and serves as a precursor for further transformations.

A study on the synthesis of Schiff bases from 4-(methylthio)benzaldehyde (B43086) and various amines, including the structurally similar 3,5-dibromopyrazin-2-amine, demonstrated that these reactions can proceed efficiently by refluxing equimolar amounts of the reactants in methanol. researchgate.net The resulting imine from the reaction of this compound with an aldehyde like 4-(methylthio)benzaldehyde would be (E)-N-(4-(methylthio)benzylidene)-5-(methylthio)pyrazin-2-amine. researchgate.net

Aldehyde/Ketone ReactantResulting Schiff Base (Imine)Reference
BenzaldehydeN-Benzylidene-5-(methylthio)pyrazin-2-amine researchgate.net
4-(Methylthio)benzaldehydeN-(4-(Methylthio)benzylidene)-5-(methylthio)pyrazin-2-amine researchgate.net
AcetoneN-(Propan-2-ylidene)-5-(methylthio)pyrazin-2-amine scirp.org

Transformations Involving the Methylthio Moiety of this compound

The methylthio (-SCH3) group is not merely an inert substituent; it can be chemically modified to introduce new functionalities or to be removed entirely.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form the corresponding sulfoxide and sulfone. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The level of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions.

Displacement: The methylthio group can sometimes act as a leaving group and be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, particularly if the pyrazine ring is further activated by electron-withdrawing groups.

Removal (Desulfurization): A common method for the removal of a methylthio group is through reductive desulfurization using Raney Nickel. acs.org Treating this compound with Raney Ni in a solvent like ethanol (B145695) would likely lead to the formation of 2-aminopyrazine, effectively replacing the -SCH3 group with a hydrogen atom. acs.org This reaction is useful for accessing pyrazine derivatives that might be difficult to synthesize directly.

An in-depth analysis of the synthetic applications and chemical behavior of this compound reveals its utility as a versatile building block in organic chemistry. The strategic placement of the amino and methylthio groups on the electron-deficient pyrazine core allows for a diverse range of chemical transformations. This article explores the key reactions this compound undergoes, focusing on the manipulation of the methylthio group, substitution reactions on the pyrazine ring, and its incorporation into complex molecules via multi-component reactions.

2

The reactivity of this compound is dominated by the interplay of its three key structural features: the nucleophilic amino group, the transformable methylthio group, and the electron-deficient pyrazine ring. These features enable a variety of chemical transformations.

1 Oxidation to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as it modulates the electronic properties of the molecule and converts the sulfur-containing moiety into a better leaving group for subsequent reactions.

Commonly employed oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgjchemrev.com The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For instance, the use of one equivalent of an oxidizing agent under controlled temperatures typically favors the formation of the sulfoxide, while an excess of the oxidant or more forcing conditions leads to the sulfone. organic-chemistry.org

The oxidation process proceeds by nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. The resulting 5-(methylsulfinyl)pyrazin-2-amine (sulfoxide) and 5-(methylsulfonyl)pyrazin-2-amine (sulfone) are valuable intermediates. The electron-withdrawing nature of the sulfoxide and, more so, the sulfone group further deactivates the pyrazine ring towards electrophilic attack but significantly enhances its susceptibility to nucleophilic aromatic substitution. acs.org

Table 1: Oxidation of Aryl Methyl Sulfides

OxidantProduct SelectivityTypical ConditionsReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalysts (e.g., metal salts), controlled stoichiometry jchemrev.com
m-CPBASulfoxide or SulfoneControlled stoichiometry, CH₂Cl₂, 0°C to rt acs.org
Urea-Hydrogen PeroxideSulfoxide or SulfoneSolid-state, solvent-free organic-chemistry.org
Zirconium-polyoxometalateSulfoxideH₂O₂, room temperature, solvent-free nih.gov

This table presents general conditions for the oxidation of aryl sulfides, which are applicable to this compound.

2 Nucleophilic Displacement of the Methylthio Group

While the methylthio group itself is a poor leaving group, its oxidized derivatives, the methylsulfinyl and particularly the methylsulfonyl groups, are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. acs.org The strong electron-withdrawing character of the sulfonyl group activates the ipso-carbon atom for attack by nucleophiles.

The reaction of 5-(methylsulfonyl)pyrazin-2-amine with various nucleophiles, such as amines, alkoxides, or thiolates, can lead to the formation of a wide range of 5-substituted pyrazin-2-amine derivatives. This two-step sequence of oxidation followed by nucleophilic displacement is a powerful strategy for the functionalization of the C-5 position of the pyrazine ring. acs.orgpressbooks.pub The facility of these SNAr reactions is a direct consequence of the electron-deficient nature of the pyrazine ring, which is further enhanced by the sulfonyl group, enabling stabilization of the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com

Table 2: Nucleophilic Displacement of Methylsulfonyl Groups on Heterocycles

NucleophileProductTypical ConditionsReference
Primary/Secondary Amines5-Amino-substituted pyrazinesHeat, polar aprotic solvent (e.g., DMSO, DMF) acs.org
Alkoxides (e.g., NaOMe)5-Alkoxy-substituted pyrazinesCorresponding alcohol, heat dur.ac.uk
Thiolates (e.g., NaSMe)5-Alkylthio-substituted pyrazinesPolar aprotic solvent (e.g., DMSO)

This table outlines general conditions for the displacement of sulfonyl groups on activated aromatic systems, applicable to 5-(methylsulfonyl)pyrazin-2-amine.

3 Desulfurization Reactions

Desulfurization involves the reductive cleavage of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. This transformation effectively converts this compound into 2-aminopyrazine. A classic and widely used method for this purpose is treatment with Raney Nickel. acs.orgresearchgate.net

This reaction is particularly useful when the methylthio group is employed as a temporary functional group to direct other reactions or to facilitate the synthesis of a particular intermediate, after which its removal is desired. More modern methods for desulfurization that offer broader functional group tolerance have also been developed, some of which can proceed under mild conditions. cas.cn

3 Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine ring in this compound is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. chemicalbook.com This electronic nature dictates its reactivity towards aromatic substitution.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the pyrazine ring is generally disfavored due to the deactivating effect of the ring nitrogens. chemicalbook.com However, the presence of the strongly activating amino (-NH₂) group and the moderately activating methylthio (-SMe) group can enable substitution under certain conditions. Both the amino and methylthio groups are ortho, para-directing. In this compound, the positions ortho to the amino group are C-3 and the ring nitrogen N-1. The positions ortho to the methylthio group are C-6 and the ring nitrogen N-4.

Considering the powerful activating and directing effect of the amino group, electrophilic attack is most likely to occur at the C-3 position, which is ortho to the amino group and meta to the methylthio group. Attack at C-6 is less favored as it is ortho to the less-activating methylthio group and meta to the amino group. Therefore, reactions such as halogenation or nitration would be expected to yield the 3-substituted product. stackexchange.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. pressbooks.pubmasterorganicchemistry.com While this compound itself does not possess a suitable leaving group for direct NAS, its derivatives can undergo such reactions. For example, if a halogen atom were introduced at the C-3 or C-6 position, it could be readily displaced by nucleophiles. As discussed previously (Section 2.3.2.2), oxidation of the methylthio group to a methylsulfonyl group creates an excellent leaving group at the C-5 position, facilitating SNAr reactions at that site. acs.org

4 Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The presence of a nucleophilic amino group makes this compound an excellent candidate for participation in various MCRs.

Amino-N-heterocycles, such as aminopyrazoles and aminotriazoles, are known to be versatile substrates in MCRs. beilstein-journals.orgfrontiersin.org By analogy, this compound can act as the amine component in well-known MCRs. For instance, it could potentially react with an aldehyde and an isocyanide in a Ugi-type reaction, or with a β-ketoester and an aldehyde in a Biginelli-type condensation to afford complex, highly functionalized heterocyclic systems. The amino group provides the key nucleophilic site for initiating the reaction cascade. The resulting products would incorporate the 5-(methylthio)pyrazine scaffold, offering a rapid route to novel chemical entities.

Molecular Structure and Conformation Studies of 5 Methylthio Pyrazin 2 Amine and Its Derivatives

Crystallographic Analysis of 5-(Methylthio)pyrazin-2-amine Compounds

Crystallographic analysis is an essential technique for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the structure-property relationships of a compound.

Single Crystal X-ray Diffraction Studies on Molecular Geometry

Single crystal X-ray diffraction is the definitive method for determining the molecular geometry of a compound, providing precise bond lengths, bond angles, and torsion angles. At the time of this writing, a specific single crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature.

However, studies on related pyrazine (B50134) derivatives are common. For instance, the synthesis and X-ray crystallographic studies of various substituted pyrazines have been documented, revealing key structural features. mdpi.com These studies typically show that the pyrazine ring is essentially planar. The substituents on the ring, such as the methylthio and amino groups in the case of this compound, would lie in or close to the plane of the pyrazine ring, although the methyl group of the methylthio substituent would be expected to adopt a staggered conformation relative to the pyrazine ring.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.

While a specific Hirshfeld surface analysis for this compound is not available, such analyses have been performed on other pyrazine derivatives, providing insights into their crystal packing. iucr.org

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another area of interest in crystal engineering.

There are no specific reports on the polymorphism or co-crystallization of this compound in the reviewed literature. The potential for this compound to form polymorphs would depend on the subtle balance of intermolecular forces and the crystallization conditions. The presence of both hydrogen bond donor and acceptor sites suggests that co-crystallization with other molecules is a possibility.

Spectroscopic Characterization Methodologies for this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

Proton (¹H) NMR Studies

While a specific ¹H NMR spectrum for this compound is not available in the surveyed literature, the expected chemical shifts can be predicted based on data from closely related compounds. The ¹H NMR spectrum would be expected to show signals for the pyrazine ring protons, the amino group protons, and the methyl group protons of the methylthio substituent.

The protons on the pyrazine ring would appear as singlets or doublets in the aromatic region of the spectrum. The chemical shift of the amino group protons can vary and may appear as a broad singlet. The methyl protons of the methylthio group would appear as a sharp singlet in the upfield region.

To provide context, the following table presents ¹H NMR data for some related pyrazine derivatives.

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2,5-Bis(methylthio)pyrazine rsc.orgCDCl₃8.30 (s, 2H), 2.55 (s, 6H)
(E)-N-(4-(Methylthio)benzylidene)-3,5-dibromopyrazin-2-amine growingscience.comDMSO-d₆8.81 (s, 1H, Pyrazine-H), 7.98 (s, 1H, CH=N), 7.61 (d, 2H, Ar-H), 7.23 (d, 2H, Ar-H), 2.39 (s, 3H, CH₃)
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide mdpi.comCDCl₃9.62 (s, 1H), 8.40 (s, 1H), 8.29 (d, J = 11.3 Hz, 2H), 7.46 (d, J = 3.9 Hz, 1H), 7.14 (d, J = 3.8 Hz, 1H)

This table presents data for related compounds to provide a general idea of expected chemical shifts and is not the data for this compound.

Carbon-13 (¹³C) NMR Studies

Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum is expected to show distinct signals for each of the five carbon atoms in the molecule: four in the pyrazine ring and one in the methylthio group. The chemical shifts of the pyrazine ring carbons are influenced by the nitrogen atoms and the electron-donating effects of the amino and methylthio groups. For comparison, in a related derivative, 5-(4-(methylthio)phenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide, the carbons of the pyrazine ring appear in the range of δ 140-160 ppm. The methyl carbon of the methylthio group typically appears at a much higher field, around δ 13-16 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on data from related compounds and general principles of NMR spectroscopy, as direct experimental data is not available.)

Carbon AtomPredicted Chemical Shift (ppm)
C-2~155-160
C-3~130-135
C-5~150-155
C-6~125-130
S-CH₃~13-16
Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton and carbon signals, especially in complex molecules. For this compound, a COSY spectrum would reveal the coupling between the two protons on the pyrazine ring. An HSQC spectrum would correlate each proton to its directly attached carbon atom. The HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is crucial for confirming the substitution pattern and assigning the quaternary carbons. For instance, the protons of the amino group would show HMBC correlations to C-2 and C-3 of the pyrazine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify functional groups. For this compound, the IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C=C and C=N stretching vibrations of the pyrazine ring would appear in the fingerprint region (1400-1600 cm⁻¹). The C-S stretching vibration of the methylthio group is typically weaker and appears at lower wavenumbers, around 600-800 cm⁻¹. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the pyrazine ring vibrations and the C-S bond.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound (molecular weight: 141.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 141. The fragmentation of pyrazine derivatives often involves the loss of small, stable molecules. A common fragmentation pathway for amines is the α-cleavage. In this case, fragmentation could involve the loss of a methyl radical (•CH₃) from the methylthio group to give a fragment at m/z 126, or the loss of HCN from the pyrazine ring. The presence of sulfur can also lead to characteristic fragmentation patterns.

Table 2: Potential Mass Spectrometry Fragments for this compound (Note: These are predicted fragments based on general fragmentation rules.)

m/zProposed Fragment
141[M]⁺
126[M - CH₃]⁺
114[M - HCN]⁺
95[M - SCH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Substituted pyrazines typically exhibit π-π* and n-π* transitions. The absorption maxima are influenced by the nature and position of the substituents on the pyrazine ring. For this compound, the amino and methylthio groups, both being electron-donating, are expected to cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted pyrazine. Studies on other substituted pyrazines have shown absorption peaks in the range of 300-400 nm, which are attributed to intramolecular charge transfer (ICT) transitions.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations could be employed to optimize the molecular geometry and to calculate various electronic properties such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and the kinetic stability of the molecule. DFT can also be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate the computational model.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD provides insights into the conformational landscapes, stability, and intermolecular interactions of chemical compounds. For pyrazine derivatives, MD simulations can elucidate how different substituents affect their interaction with biological targets, such as proteins.

Recent research on various substituted pyrazines has demonstrated their ability to interact with transport proteins like human serum albumin (HSA). researchgate.net These studies, employing MD simulations, have shown that pyrazine compounds can bind to HSA, primarily through hydrophobic forces, leading to changes in the protein's conformation. researchgate.net The stability of the complex formed between a pyrazine derivative and a protein can be assessed through parameters such as the root-mean-square deviation (RMSD) of the protein's backbone atoms. A stable RMSD value over the simulation time indicates a stable binding mode. researchgate.net

Table 1: Illustrative MD Simulation Parameters for Protein-Ligand Interaction Studies

ParameterValue/SettingPurpose
Force FieldAMBER, CHARMM, GROMOSDescribes the potential energy of the system.
Water ModelTIP3P, SPC/EExplicitly solvates the system to mimic physiological conditions.
Simulation Time100-200 nsAllows for sufficient sampling of conformational space.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates physiological pressure.
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. bendola.com

Computational studies on various pyrazine derivatives using Density Functional Theory (DFT) have provided valuable insights into their electronic properties. For instance, in a study of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO and LUMO distributions and their energy gaps were calculated to understand the effect of different substituents. mdpi.com Similarly, research on cyanopyrazine-2-carboxamide derivatives has shown that the HOMO is typically spread over the entire molecule, while the LUMO is often localized on the pyrazine ring and its electron-withdrawing substituents. uantwerpen.be

For this compound, the HOMO is expected to be located primarily on the electron-donating amine group and the sulfur atom of the methylthio group. The LUMO is likely to be distributed over the electron-deficient pyrazine ring. The presence of the electron-donating amino group and the methylthio group would be expected to raise the HOMO energy level, while the electronegative nitrogen atoms of the pyrazine ring would lower the LUMO energy.

Table 2: Representative FMO Parameters for Substituted Pyrazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
5-cyano-3-((4-methylbenzyl)amino)pyrazine-2-carboxamide-8.6213-6.11922.5021 uantwerpen.be
5-cyano-3-((4-methoxybenzyl)amino)pyrazine-2-carboxamide-8.5934-6.07232.5211 uantwerpen.be
Pyrido[2,3-b]pyrazine derivative 7-5.991-2.5473.444 nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In sulfur-containing heterocyclic compounds, the sulfur atom can exhibit a "σ-hole," a region of positive electrostatic potential on the extension of its covalent bonds, making it an electrophilic site. acs.org Conversely, the lone pairs of electrons on the nitrogen atoms in the pyrazine ring create regions of negative electrostatic potential, making them susceptible to electrophilic attack.

For this compound, the MEP map is anticipated to show a region of high negative potential around the nitrogen atoms of the pyrazine ring and the nitrogen of the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group would exhibit positive potential. The sulfur atom of the methylthio group might present a region of slightly positive potential, characteristic of a σ-hole, which could participate in non-covalent interactions. acs.orgmdpi.com

Table 3: Color Coding in MEP Maps and Corresponding Charge Interpretation

ColorPotentialInterpretation
RedMost NegativeElectron-rich, site for electrophilic attack
Yellow/OrangeModerately NegativeModerately electron-rich
GreenNeutralNon-polar region
BluePositiveElectron-poor, site for nucleophilic attack

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting the spectroscopic parameters of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are instrumental in the structural elucidation of newly synthesized compounds. DFT calculations have proven to be particularly accurate in predicting NMR spectra. faccts.de

For this compound, the 1H NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, the amino group, and the methyl group. The protons on the pyrazine ring will appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the amino and methylthio substituents. The amino protons will likely appear as a broad singlet, and the methyl protons will be a sharp singlet in the upfield region.

The 13C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule. The chemical shifts of the pyrazine ring carbons will be influenced by the attached functional groups. Online databases and prediction software can provide estimated chemical shifts based on the molecular structure. nmrdb.org

Table 4: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyrazine-H7.5 - 8.5-
-NH24.5 - 6.0 (broad)-
-SCH32.0 - 2.510 - 20
Pyrazine-C-NH2-150 - 160
Pyrazine-C-S-145 - 155
Other Pyrazine-C-130 - 145

Note: These are estimated values and can vary depending on the solvent and computational method used.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methylthio Pyrazin 2 Amine Derivatives

Elucidating the Influence of Structural Modifications on Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For derivatives of 5-(methylthio)pyrazin-2-amine, modifications at various positions on the pyrazine (B50134) ring and on the amino and methylthio substituents can lead to significant changes in their pharmacological profiles.

While specific SAR studies on a broad series of this compound derivatives are not extensively documented in the public domain, valuable insights can be gleaned from studies on structurally related heterocyclic compounds. For instance, in a series of 2-amino-5-(thioaryl)thiazoles, which share the 2-amino and 5-thioether features, modifications of the aryl group attached to the sulfur atom led to significant variations in their inhibitory potency against interleukin-2 (B1167480) inducible T-cell kinase (Itk). nih.gov This suggests that the nature of the group attached to the sulfur atom in this compound derivatives could be a critical determinant of their biological activity.

Furthermore, studies on other pyrazine derivatives have highlighted the importance of substituents at positions 3 and 6 of the pyrazine ring. For example, in a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, the introduction of bulky substituents at the 6-position of the pyrazine ring was found to be favorable for inhibitory activity against PIM-1 kinase. semanticscholar.org This indicates that exploring modifications at the 3- and 6-positions of the this compound scaffold could be a fruitful strategy for enhancing biological efficacy.

The following table summarizes the influence of structural modifications on the biological activity of related heterocyclic compounds, providing a basis for postulating the potential SAR of this compound derivatives.

Scaffold Modification Effect on Biological Activity Target Reference
Imidazo[1,2-a]pyrazineIntroduction of a bulky group at the 6-position of the pyrazine ringIncreased inhibitory activityPIM-1 kinase semanticscholar.org
2-Amino-5-(thioaryl)thiazoleVariation of the aryl group attached to the sulfur atomSignificant changes in inhibitory potencyItk nih.gov
Pyrimido[5,4-d]pyrimidineBulky, weakly basic side chains at the 6-positionPotent inhibitionEGFR nih.gov
Imidazo[1,2-c]pyrimidineIntroduction of specific substituentsStrong inhibitory activitySyk family kinases researchgate.net

Computational Approaches to SAR/SPR for this compound Analogs

In modern drug discovery, computational methods are indispensable tools for accelerating the identification and optimization of lead compounds. These in silico techniques provide a rational basis for understanding SAR and SPR, thereby guiding the synthesis of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For derivatives of this compound, QSAR models could be developed to predict their activity based on various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies for this compound analogs can be broadly classified into ligand-based and structure-based approaches.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. Pharmacophore modeling is a key ligand-based technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For this compound derivatives, a pharmacophore model could be constructed based on a series of active analogs, which would then be used to screen virtual libraries for new compounds with the desired features.

Structure-based drug design is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. Molecular docking is a primary tool in structure-based design.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method can provide valuable insights into the binding mode of this compound derivatives and help to rationalize their SAR. For example, docking studies could reveal key hydrogen bonding interactions involving the 2-amino group or hydrophobic interactions involving the methylthio group within the active site of a target enzyme, such as a kinase. researchgate.netmdpi.com

While specific docking studies on this compound are not prevalent in the literature, studies on related pyrazine and pyrimidine (B1678525) derivatives as kinase inhibitors have demonstrated the power of this approach. acs.orgsemanticscholar.org For instance, docking of pyrimidine derivatives into the ATP binding site of cyclin-dependent kinase 2 (CDK2) has helped to explain their inhibitory activity. nih.gov Similarly, docking studies of imidazo[1,2-a]pyrazine derivatives have been used to understand their interactions with casein kinase 1. rsc.org These studies often reveal that the pyrazine or pyrimidine core acts as a scaffold that orients key substituents for optimal interaction with the amino acid residues in the kinase hinge region.

The predicted binding affinity, often expressed as a docking score or free energy of binding, can be used to rank and prioritize virtual compounds for synthesis and biological testing.

Mechanistic Insights into Molecular Recognition and Target Interactions

Understanding the molecular recognition process between a ligand and its target is fundamental to rational drug design. For this compound derivatives, their interaction with a biological target, such as a protein kinase, is governed by a combination of factors.

The pyrazine ring can engage in π-π stacking or cation-π interactions with aromatic residues in the binding pocket. The 2-amino group is a potent hydrogen bond donor and is likely to form crucial hydrogen bonds with acceptor groups on the protein, such as the backbone carbonyls of the hinge region in kinases. The 5-methylthio group can contribute to binding through hydrophobic interactions with nonpolar residues. The sulfur atom in the methylthio group can also act as a weak hydrogen bond acceptor.

Applications in Medicinal Chemistry and Drug Discovery Featuring 5 Methylthio Pyrazin 2 Amine

The Role of 5-(Methylthio)pyrazin-2-amine as a Privileged Scaffold in Bioactive Molecule Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a foundation for the development of various therapeutic agents. The aminopyrazine core of this compound is considered such a scaffold. Pyrazine (B50134) and its derivatives have garnered significant attention from researchers due to their presence in numerous bioactive compounds and their versatile chemical nature that allows for extensive structural modifications. nih.gov

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. This structure is a key component in a multitude of compounds with potential as anticancer agents. nih.gov The value of the this compound scaffold lies in its combination of features:

Hydrogen Bonding Capabilities: The two nitrogen atoms within the pyrazine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for binding to the active sites of enzymes and receptors.

Structural Rigidity: The aromatic nature of the pyrazine ring provides a rigid core, which helps in orienting substituents in a defined three-dimensional space to optimize interactions with a biological target.

Multiple Modification Sites: The scaffold presents several positions for chemical derivatization. The amino group can be acylated, alkylated, or used in coupling reactions. The methylthio group can be oxidized or displaced. Additionally, the carbon atoms on the pyrazine ring can be functionalized, allowing for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies.

This inherent versatility has made the aminopyrazine framework a cornerstone in the design of inhibitors for various enzyme families, particularly protein kinases.

Design, Synthesis, and Biological Evaluation of Pharmacologically Active Derivatives

The journey from a privileged scaffold like this compound to a potential drug candidate involves a systematic process of design, synthesis, and biological evaluation.

Design: The design process often begins with a known biological target. Using computational tools and knowledge of the target's structure, medicinal chemists design new molecules by adding, removing, or modifying functional groups on the core scaffold. For instance, based on the structure of a kinase's ATP-binding pocket, researchers can design pyrazine derivatives with substituents that are predicted to form strong interactions with specific amino acid residues, thereby enhancing potency and selectivity. nih.govtmc.edu

Synthesis: A variety of synthetic strategies are employed to create these designed derivatives. For pyrazine-based compounds, common reactions include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to add new aryl or alkyl groups, and condensation reactions involving the amino group. The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often starts from aminopyrazole precursors, which are structurally related to aminopyrazines. nih.govrsc.org These methods allow for the systematic exploration of chemical space around the core scaffold.

Biological Evaluation: Once synthesized, the new compounds undergo rigorous biological testing. This typically starts with in vitro assays to determine their activity against the intended target (e.g., measuring the IC50 value against a specific kinase). Compounds that show promising activity are then tested in cell-based assays to assess their ability to affect cellular processes, such as cell proliferation or signaling pathways. The most promising candidates from these stages may then advance to more complex biological evaluations. This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.

Modulation of Specific Biological Pathways and Molecular Targets

The aminopyrazine scaffold has been successfully utilized to develop modulators for several important biological targets, particularly in the realm of oncology.

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response pathway. It plays a key role in halting the cell cycle to allow for DNA repair. Inhibiting CHK1 in cancer cells, especially in combination with DNA-damaging chemotherapy, can force the cells into premature mitosis with unrepaired DNA, leading to cell death.

The pyrazolo[1,5-a]pyrimidine scaffold, synthesized from aminopyrazole precursors, has proven to be a highly effective template for developing potent and selective CHK1 inhibitors. nih.govnih.gov Through extensive SAR studies, researchers have optimized this scaffold, leading to the discovery of compounds with significant CHK1 inhibitory activity. Modifications at various positions of the fused ring system have been explored to enhance potency and selectivity over other kinases, such as Cyclin-Dependent Kinase 2 (CDK2). nih.gov

CompoundScaffoldCHK1 IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/CHK1)
Compound A Pyrazolo[1,5-a]pyrimidine50150030
Compound B Pyrazolo[1,5-a]pyrimidine152500167
Compound C Pyrazolo[1,5-a]pyrimidine21800900

This table presents hypothetical data based on trends reported in the literature for illustrative purposes.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of T helper 17 (Th17) cells. These cells are implicated in various autoimmune and inflammatory diseases. As such, developing modulators of RORγt is a promising therapeutic strategy. While various chemical scaffolds, such as synthetic agonists like SR1078, have been investigated for their ability to modulate RORγt activity, the specific application of this compound or its direct aminopyrazine derivatives as RORγt modulators is not extensively documented in publicly available scientific literature. nih.gov

The utility of the pyrazine scaffold in oncology extends far beyond CHK1 inhibition. Derivatives have been developed to target a wide array of proteins implicated in cancer progression. nih.gov

c-Met and VEGFR-2 Inhibition: The nih.govnih.govrsc.orgtriazolo[4,3-a]pyrazine core, a bioisostere of the quinoline scaffold, has been used to create dual inhibitors of the c-Met and VEGFR-2 tyrosine kinases. These kinases are crucial for tumor growth, angiogenesis, and metastasis. Certain derivatives have shown potent antiproliferative activity against various cancer cell lines. frontiersin.org

p300/CBP HAT Inhibition: A novel series of 1,4-pyrazine-containing compounds were identified as inhibitors of the histone acetyltransferases (HATs) p300 and its paralog CBP. These enzymes play a critical role in gene regulation, and their inhibition has emerged as a potential cancer therapy. The most potent compounds demonstrated strong activity against the proliferation of a panel of solid and blood cancer cells. nih.govtmc.edu

SHP2 Allosteric Inhibition: Through structure-based drug design, pyrazine-based small molecules have been synthesized as allosteric inhibitors of the SHP2 protein, a tyrosine phosphatase involved in the RAS-ERK signaling pathway that regulates cancer cell survival and proliferation. mdpi.com

Derivative ScaffoldTarget(s)Cancer Cell LineActivity (IC50)
nih.govnih.govrsc.orgTriazolo[4,3-a]pyrazinec-Met / VEGFR-2A549 (Lung)0.98 µM
nih.govnih.govrsc.orgTriazolo[4,3-a]pyrazinec-Met / VEGFR-2MCF-7 (Breast)1.05 µM
1,4-Pyrazinep300/CBP HATVariousas low as 1.4 µM
Pyrazine-prolinamideSHP2-Active cytotoxic agent

Data compiled from published research findings. frontiersin.orgmdpi.com

The threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Heterocyclic compounds, including pyrazoles and pyrazines, are a rich source of potential antimicrobial scaffolds.

While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this scaffold. For example, derivatives of quinolones, a major class of antibiotics, have been modified with methylthio-containing heterocyclic groups (e.g., methylthio-thiophene) to enhance their activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net

Furthermore, 5-aminopyrazole derivatives, which share a similar structural motif with 5-aminopyrazines, have been synthesized and evaluated for antifungal properties. Studies have shown that certain 4-thiocyanato-5-aminopyrazoles are effective against Candida albicans and Trichophyton mentagrophytes. nih.gov Fused pyrazole (B372694) systems, such as pyrazolo[1,5-a]pyrimidines, have also demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. mdpi.com These findings suggest that the this compound core is a promising scaffold for the development of new antimicrobial and antifungal agents.

Research into Neurological Disorder Therapeutics

The therapeutic potential of heterocyclic compounds, particularly those containing a pyrazine ring, is an active area of investigation for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. mdpi.commdpi.com These conditions are often characterized by the dysregulation of cellular signaling pathways, many of which are controlled by protein kinases. tandfonline.comscilit.com The abnormal activity of certain kinases is linked to processes like neuroinflammation and the pathological aggregation of proteins, which are hallmarks of neurodegeneration. mdpi.comnih.gov

Pyrazine derivatives have emerged as a versatile class of kinase inhibitors. scilit.comnih.gov Their planar, electron-deficient structure allows them to bind effectively within the ATP-binding pocket of various kinases, modulating their activity. nih.gov This inhibitory action is a key strategy in the development of treatments for complex diseases. Although direct studies on this compound in neurological disorders are not extensively documented, the established role of the broader aminopyrazine class as kinase inhibitors provides a strong rationale for its investigation in this context. Research on various aminopyrazine derivatives has identified their potential to inhibit kinases implicated in the pathology of central nervous system (CNS) disorders. nih.gov

Table 1: Examples of Pyrazine-Based Kinase Inhibitors and Their Targets

Compound Class Target Kinase(s) Therapeutic Area
2,6-Disubstituted Pyrazines Casein Kinase 2 (CK2), PIM Kinases Cancer, Inflammation
tandfonline.comnih.govacs.orgtriazolo[4,3-a]pyrazines c-Met, VEGFR-2 Cancer

This table showcases kinase targets for various pyrazine derivatives, highlighting the scaffold's versatility in drug design. Similar targeting strategies could be explored for derivatives of this compound in neurological contexts.

Anti-HIV and Antiviral Activity Studies

The pyrazine scaffold is a component of several compounds with demonstrated antiviral activity. mdpi.com A notable example is Favipiravir, a pyrazine carboxamide derivative that functions as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase. mdpi.com The structural features of the pyrazine ring are crucial for the biological activity of these agents.

While specific anti-HIV studies on this compound are limited, research on related structures is promising. For instance, a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, which were initially designed as potential HIV reverse transcriptase inhibitors, were later identified through phenotypic screening to possess potent and broad-spectrum anti-influenza activity. acs.org These findings underscore the potential of the pyrazine core in generating compounds that can interfere with viral replication processes. Furthermore, various heterocyclic systems, including pyrimidine (B1678525) and imidazopyridine derivatives, have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 replication. researchgate.netrsc.orgnih.gov The development of bi-functional molecules that can inhibit multiple stages of the viral lifecycle, such as entry and maturation, represents an advanced strategy in anti-HIV research. nih.gov The this compound structure serves as a potential starting point for the synthesis of novel compounds aimed at various viral targets.

Table 2: Antiviral Activity of Pyrazine-Related Compounds

Compound/Class Virus Target Mechanism of Action (if known)
Favipiravir RNA Viruses (e.g., Influenza, Ebola) Inhibition of RNA-dependent RNA polymerase
Imidazo[1,2-a]pyrazine derivatives Influenza A and B Viruses Induces clustering of viral nucleoprotein (NP) and prevents its nuclear accumulation

This table provides examples of antiviral compounds containing or related to the pyrazine scaffold, demonstrating the broad applicability of this chemical class in antiviral drug discovery.

Lead Optimization Strategies Derived from this compound Scaffolds

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several strategic points for chemical modification, making it an attractive starting point for optimization campaigns.

Key modification sites include:

The 2-amino group: This group can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore new interactions with biological targets.

The 5-methylthio group: The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, or the entire methylthio group can be replaced with other functionalities through nucleophilic aromatic substitution to modulate electronic properties and solubility.

The pyrazine ring: The carbon atoms of the pyrazine ring can be substituted, often through cross-coupling reactions like the Suzuki coupling, to attach various aryl or heteroaryl groups. nih.gov This strategy is widely used to explore the structure-activity relationships (SAR) of how different substituents affect biological activity. nih.govmdpi.comnih.gov

A systematic SAR study involves synthesizing a library of analogues where each part of the molecule is varied. researchgate.net For example, starting from a pyrazin-2-amine core, Suzuki cross-coupling reactions can be used to introduce a diverse range of chemical groups, allowing researchers to build a detailed understanding of which structural features are essential for the desired pharmacological effect. nih.gov

Table 3: Potential Lead Optimization Strategies for this compound

Modification Site Strategy Potential Outcome
2-amino group Amide bond formation Improved target binding, altered solubility
Pyrazine Ring (C-3, C-6) Suzuki or Stille cross-coupling Enhanced potency, exploration of new binding pockets

This table outlines hypothetical optimization strategies that could be applied to the this compound scaffold based on established medicinal chemistry principles.

Pharmacological Target Identification and Validation

Identifying the specific biological target of a compound is fundamental to understanding its mechanism of action and developing it into a therapeutic agent. For novel compounds discovered through phenotype-based screening, target deconvolution can be a complex process involving a combination of computational and experimental techniques. nih.gov

For the pyrazine class of compounds, protein kinases are a well-established and frequently validated target class. tandfonline.comnih.gov The development of pyrazine-based kinase inhibitors has been a successful strategy in oncology and immunology, and these targets are also relevant to neurological disorders. nih.govnih.govfrontiersin.org For example, various pyrazine derivatives have been designed to inhibit targets such as c-Met, vascular endothelial growth factor receptor 2 (VEGFR-2), casein kinase 2 (CK2), and mitogen-activated protein kinase-activated protein kinase 2 (MK-2). nih.govnih.govfrontiersin.org

Target identification for antiviral pyrazine derivatives has revealed different mechanisms. As mentioned, imidazo[1,2-a]pyrazine derivatives were found to act by disrupting the normal function of the influenza virus nucleoprotein (NP), a target distinct from those of many existing antiviral drugs. acs.org This highlights that while a scaffold may have a propensity to interact with a particular target class like kinases, it is not limited to them. The validation process involves confirming that the compound's effect on the identified target translates to the desired cellular and physiological outcomes.

Table 4: Identified Pharmacological Targets for Pyrazine-Based Compounds

Target Target Class Associated Disease Area
c-Met / VEGFR-2 Receptor Tyrosine Kinase Cancer
Casein Kinase 2 (CK2) / PIM Kinases Serine/Threonine Kinase Cancer, Inflammation
MK-2 Serine/Threonine Kinase Inflammatory Diseases

This table lists specific molecular targets that have been successfully identified and validated for various compounds containing a pyrazine core structure.

Applications in Agrochemical and Materials Science Research

Development of Crop Protection Agents Utilizing 5-(Methylthio)pyrazin-2-amine Derivatives

The functional groups of this compound offer multiple reaction sites for chemical modification, allowing for the systematic design and synthesis of new bioactive molecules for crop protection. The 2-amino group can be readily acylated, alkylated, or used in condensation reactions, while the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly alter the electronic properties and biological activity of the resulting molecule. researchgate.netclockss.org

The development of novel herbicides is crucial for modern agriculture. Pyrazine (B50134) derivatives have been investigated for their herbicidal properties, with some compounds showing inhibition of essential plant processes like photosynthesis. mdpi.com The 2-amino group of this compound is a key starting point for creating herbicidal compounds, particularly pyrazine carboxamides. By reacting the amine with various acid chlorides, a library of amide derivatives can be synthesized. Research on related structures has shown that the nature of the substituents on both the pyrazine and the acyl portion of the molecule plays a critical role in determining the herbicidal efficacy and selectivity. mdpi.com

Furthermore, the oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group is a known strategy in pesticide chemistry to modulate a compound's activity. researchgate.netclockss.org This modification alters the electron-withdrawing nature of the substituent, which can influence how the molecule interacts with its biological target. For instance, certain pyrazole (B372694) phenyl ether herbicides incorporate a sulfone group, which is critical for their activity. clockss.org Applying this strategy to derivatives of this compound could lead to the discovery of new herbicidal agents.

Below is a table of potential herbicidal compounds that could be developed from this compound, based on known active substructures.

Derivative StructureCompound NamePotential Target/Mode of ActionKey Synthetic Modification
Structure of N-(5-(methylthio)pyrazin-2-yl)benzamide derivativeN-(5-(methylthio)pyrazin-2-yl)-2,6-dichlorobenzamidePhotosynthesis InhibitionAmidation of the 2-amino group with 2,6-dichlorobenzoyl chloride.
Structure of N-(5-(methylsulfonyl)pyrazin-2-yl)acetamide derivativeN-(5-(methylsulfonyl)pyrazin-2-yl)acetamideAmino Acid Synthesis InhibitionOxidation of the methylthio group to a sulfone, followed by acetylation of the 2-amino group.
Structure of Pyrazine <a href=urea (B33335) derivative" src="https"/>1-(4-chlorophenyl)-3-(5-(methylthio)pyrazin-2-yl)ureaAcetolactate Synthase (ALS) InhibitionReaction of the 2-amino group with 4-chlorophenyl isocyanate.

The pyrazine scaffold is present in some classes of insecticides, although it is less explored than other heterocycles. tandfonline.com The development of new insecticides is driven by the need to manage insect resistance and to find more selective and environmentally benign compounds. The 2-amino group of this compound is a versatile handle for synthesizing amide derivatives, a chemical class that includes many highly effective modern insecticides like the anthranilic diamides. nih.govmdpi.com

By creating N-acyl derivatives, it is possible to mimic the structures of known insecticidal amides that target critical physiological pathways in insects, such as the ryanodine (B192298) receptor. nih.govmdpi.com The synthesis involves the coupling of this compound with various carboxylic acids, particularly those containing substituted aromatic or heterocyclic rings known to confer insecticidal activity. The systematic variation of the acyl group allows for the fine-tuning of properties such as potency, spectrum of activity, and metabolic stability.

The following table illustrates potential insecticidal compounds derived from this compound.

Derivative StructureCompound NamePotential Target/Mode of ActionKey Synthetic Modification
Structure of Pyrazine anthranilic <a href=diamide (B1670390) analog" src="https"/>2-amino-N-(5-(methylthio)pyrazin-2-yl)-5-chlorobenzamideRyanodine Receptor ModulationAmidation of the 2-amino group with 2-amino-5-chlorobenzoic acid.
Structure of Pyrazine N-pyridylpyrazole analog1-(3-chloropyridin-2-yl)-N-(5-(methylthio)pyrazin-2-yl)-3-methyl-1H-pyrazole-5-carboxamideRyanodine Receptor ModulationAmidation with an N-pyridylpyrazole carboxylic acid, a key pharmacophore in modern insecticides. nih.gov
Structure of Pyrazine neonicotinoid analogN-((6-chloropyridin-3-yl)methyl)-5-(methylthio)pyrazin-2-amineNicotinic Acetylcholine Receptor (nAChR) AgonistN-alkylation of the 2-amino group with a chloromethylpyridine moiety.

Pyrazine carboxamides have been a subject of significant research in the development of fungicides. researchgate.netjocpr.com Several studies have demonstrated that amides derived from pyrazine-2-carboxylic acid and various amines exhibit promising antifungal activity against a range of plant pathogens. mdpi.comnih.gov The structural motif of this compound can be viewed as a bioisostere of these active compounds, where the synthetic strategy is reversed: the pyrazine amine is used as the core, which is then acylated.

This approach allows for the synthesis of a wide array of N-acyl-5-(methylthio)pyrazin-2-amine derivatives. Research has shown that factors such as the type and position of substituents on the pyrazine ring and the nature of the aromatic or heterocyclic amine component significantly influence the antifungal potency. mdpi.comnih.gov For derivatives of this compound, modifying the acyl group attached to the 2-amino position would be the primary strategy for optimization. Compounds targeting fungal respiration, for example, by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, often contain a specific amide linkage and lipophilic groups, which can be incorporated into designs based on this scaffold. jst.go.jp

The table below presents examples of potential fungicidal compounds that could be synthesized from this compound.

Derivative StructureCompound NamePotential Target/Mode of ActionKey Synthetic Modification
Structure of Pyrazine SDHI analog2-methyl-N-(5-(methylthio)pyrazin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxamideSuccinate Dehydrogenase Inhibition (SDHI)Amidation of the 2-amino group with a substituted thiazole (B1198619) carboxylic acid, a common fragment in SDHI fungicides.
Structure of Pyrazine strobilurin analogMethyl 2-(methoxyimino)-2-(2-((((5-(methylthio)pyrazin-2-yl)amino)carbonyl)oxy)phenyl)acetateQuinone outside Inhibition (QoI), Complex III RespirationFormation of a carbamate (B1207046) linkage between the 2-amino group and a strobilurin-type phenol.
Structure of Pyrazine triazole analog1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl (5-(methylthio)pyrazin-2-yl)carbamateSterol Demethylation Inhibition (DMI)Formation of a carbamate from the 2-amino group and a triazole alcohol.

Potential in Advanced Material Science Applications

The electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it an attractive component for advanced materials. nih.gov The presence of both an electron-donating amino group and a sulfur-containing methylthio group on the this compound core creates a molecule with inherent donor-acceptor characteristics, which is a key design principle for many functional organic materials.

Donor-acceptor (D-A) molecules are fundamental to the field of organic electronics, forming the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). In the this compound structure, the amino group acts as an electron donor while the electron-deficient pyrazine ring serves as an acceptor. jcchems.comnih.gov This intramolecular charge transfer character can be tuned by chemical modification.

For example, derivatization of the amino group with various aromatic or electron-rich moieties can enhance its donor strength. Conversely, oxidation of the methylthio group to the strongly electron-withdrawing sulfone group would increase the acceptor strength of the pyrazine ring. This tunability allows for precise control over the frontier molecular orbital energy levels (HOMO and LUMO), which in turn dictates the material's optical and electronic properties, such as its absorption spectrum, emission color, and charge carrier mobility. jcchems.com Pyrazine-functionalized covalent organic frameworks (COFs) have demonstrated enhanced photocatalytic performance due to these D-A properties. nih.gov

The table below outlines potential D-A molecules for electronic materials research based on the this compound scaffold.

Derivative StructureCompound NamePotential ApplicationKey Structural Feature
Structure of D-A compound for OLEDsN,N-diphenyl-5-(methylthio)pyrazin-2-amineOLED Host or Emitter MaterialEnhanced electron-donating character from the triphenylamine (B166846) moiety.
Structure of D-A compound for OPVsN-(5-(methylsulfonyl)pyrazin-2-yl)carbazoleOrganic Photovoltaics (OPV)Strong D-A character with a carbazole (B46965) donor and a pyrazine sulfone acceptor.
Structure of D-A compound for OFETs5,5'-bis(methylthio)-N2,N2'-diphenyl-[2,2'-bipyrazine]-5-aminen-type Organic SemiconductorExtended π-conjugation through a bipyrazine core to facilitate charge transport.

The bifunctional nature of this compound makes it a candidate for the synthesis of novel polymers. The amino group provides a site for polymerization through step-growth mechanisms. For instance, it can react with difunctional acid chlorides to form polyamides or with diisocyanates to form polyureas. If the amine is first derivatized to introduce another reactive group, a wide range of polymerization techniques could be employed.

The incorporation of the electron-deficient pyrazine ring into a polymer backbone is a strategy for creating conjugated polymers with tailored electronic properties. nih.govsemanticscholar.org Such polymers are of interest for applications in sensors, electrochromic devices, and batteries. Pyrazine-linked conjugated microporous polymers have been synthesized and shown to have excellent stability and high proton conductivity, making them suitable for proton-exchange membrane fuel cells. rsc.org The synthesis of conjugated polymers often involves metal-catalyzed cross-coupling reactions, and suitable functionalization of the this compound core (e.g., by introducing halogen atoms) would be required to make it a viable monomer for these methods. scielo.br

The following table illustrates a potential pathway for integrating this compound into a polymer structure.

Polymerization SchemePolymer TypePotential PropertiesMonomer Functionality
Polyamide synthesis schemeAromatic PolyamideHigh thermal stability, specific electronic properties.The 2-amino group of this compound reacts with a diacyl chloride (e.g., terephthaloyl chloride).
Conjugated polymer synthesis schemeConjugated PolymerSemiconducting, electrochromic.A di-halogenated derivative of this compound undergoes Stille or Suzuki polycondensation with a distannyl or diboronic acid co-monomer.

Environmental and Toxicological Impact Studies Mechanistic Research

Investigation of Degradation Pathways and Environmental Fate Mechanisms

The environmental persistence and transformation of 5-(Methylthio)pyrazin-2-amine are governed by a combination of biotic and abiotic processes. The pyrazine (B50134) ring, a nitrogen-containing heterocyclic compound, generally exhibits a degree of resistance to degradation. researchgate.net However, the amine and methylthio groups can influence its environmental behavior.

Biodegradation: Microbial communities in soil and water are likely to play a significant role in the degradation of this compound. Bacteria capable of utilizing pyrazine derivatives as a sole carbon and energy source have been isolated, suggesting that the pyrazine ring can be cleaved and mineralized. researchgate.net The presence of the methylthio group may also be a target for microbial action. Studies on other methylthio-containing compounds have shown that they can be subject to biodegradation in soil, a process that can be influenced by factors such as temperature, moisture, and the presence of organic amendments. usda.govresearchgate.net The degradation process could involve oxidation of the sulfur atom, demethylation, or cleavage of the carbon-sulfur bond.

Photolysis: Pyrazine and its derivatives can be susceptible to photochemical degradation. Sunlight, particularly in the UV spectrum, can induce transformations of such aromatic compounds in the aquatic environment. The extent of photolysis would depend on factors like the intensity of solar radiation, the presence of photosensitizing agents in the water, and the depth of the water body.

Sorption: The sorption of this compound to soil and sediment particles will influence its mobility and bioavailability. The physicochemical properties of the compound, such as its polarity and water solubility, along with the organic matter content and pH of the soil, will determine the extent of sorption. Compounds with heterocyclic amine structures can exhibit varying degrees of sorption, which in turn affects their potential for leaching into groundwater.

A hypothetical summary of the environmental fate of this compound is presented in the table below.

Process Potential Pathway Influencing Factors
BiodegradationMicrobial oxidation of the methylthio group, hydroxylation of the pyrazine ring, and eventual ring cleavage.Soil microbial population, temperature, moisture, pH, organic matter content. usda.govresearchgate.net
PhotolysisUV-induced degradation in surface waters.Sunlight intensity, water depth, presence of photosensitizers.
SorptionAdsorption to soil organic matter and clay particles.Soil composition, pH, organic carbon content.
VolatilizationPotential for volatilization from soil and water surfaces, depending on vapor pressure.Temperature, air and water flow rates.

Molecular Toxicology and Adverse Outcome Pathway (AOP) Analysis

Specific molecular toxicology data for this compound is not available. However, the toxicological profile can be inferred from the known effects of related compounds, such as heterocyclic aromatic amines (HAAs). HAAs are a class of compounds that can be formed during the cooking of protein-rich foods and some have been shown to be mutagenic and carcinogenic. nih.gov

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. epa.govepa.gov For a compound like this compound, a hypothetical AOP could be constructed based on the known mechanisms of toxicity for other aromatic amines.

Molecular Initiating Event (MIE): The primary interaction of the compound or its metabolites with a biological macromolecule. For aromatic amines, a common MIE is the formation of DNA adducts by reactive metabolites. nih.gov

Key Events (KEs): Subsequent measurable biological events that lead to the adverse outcome. This could include:

KE1: Metabolic Activation: The biotransformation of the parent compound into a reactive electrophilic intermediate.

KE2: DNA Adduct Formation: Covalent binding of the reactive metabolite to DNA, leading to mutations. nih.gov

KE3: Cellular Proliferation: The promotion of cell division, potentially leading to the clonal expansion of mutated cells.

Adverse Outcome (AO): The ultimate pathological outcome, which for some HAAs can be tumor formation in various organs. nih.gov

The table below outlines a possible AOP for this compound, drawing parallels with other heterocyclic amines.

AOP Component Description Example from Related Compounds
Molecular Initiating Event (MIE)Bioactivation to a reactive species that binds to DNA.Formation of a nitrenium ion from other heterocyclic aromatic amines. nih.gov
Key Event 1Metabolic activation by cytochrome P450 enzymes.N-hydroxylation of the amine group.
Key Event 2Formation of covalent DNA adducts.Binding of the reactive metabolite to guanine (B1146940) bases in DNA. nih.gov
Key Event 3Induction of mutations and genomic instability.Errors in DNA replication and repair.
Adverse OutcomeCarcinogenesis.Tumor development in target tissues. nih.gov

It is crucial to emphasize that this AOP is hypothetical and would require experimental validation for this compound.

Research into Metabolic Transformation and Biotransformation Pathways

The metabolic fate of this compound in biological systems is likely to follow the general pathways of xenobiotic metabolism, which are divided into Phase I and Phase II reactions.

Phase I Metabolism: These reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, potential Phase I transformations include:

Oxidation: The cytochrome P450 enzyme system is likely to be involved in the oxidation of both the pyrazine ring and the methylthio group. Oxidation of the sulfur atom could lead to the formation of sulfoxide (B87167) and sulfone metabolites. The amine group can also be a site for N-oxidation.

Hydroxylation: The pyrazine ring can undergo hydroxylation at various positions.

Demethylation: The methyl group of the methylthio substituent could be removed.

Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to further increase water solubility and facilitate excretion. researchgate.net Potential Phase II reactions for this compound and its metabolites include:

Glucuronidation: The addition of glucuronic acid to hydroxyl or amine groups.

Sulfation: The conjugation of a sulfate (B86663) group.

Glutathione Conjugation: The reaction with glutathione, which is a common pathway for detoxifying electrophilic intermediates. researchgate.net

The table below summarizes the probable metabolic transformations of this compound.

Metabolic Phase Reaction Type Potential Metabolites
Phase IOxidation (S-oxidation)5-(Methylsulfinyl)pyrazin-2-amine, 5-(Methylsulfonyl)pyrazin-2-amine
Oxidation (N-oxidation)N-hydroxy-5-(methylthio)pyrazin-2-amine
HydroxylationHydroxylated pyrazine ring derivatives
Phase IIGlucuronidationGlucuronide conjugates of hydroxylated metabolites or the amine group.
SulfationSulfate conjugates of hydroxylated metabolites.
Glutathione ConjugationGlutathione adducts, potentially formed from reactive intermediates.

Future Directions and Emerging Research Areas Pertaining to 5 Methylthio Pyrazin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is an area of continuous improvement, with a strong emphasis on developing environmentally benign and atom-economical methods. nih.govacs.org Traditional industrial syntheses often involve multi-step procedures, harsh conditions, or the generation of significant waste. acs.org Future research concerning the synthesis of 5-(Methylthio)pyrazin-2-amine is expected to focus on adopting modern, sustainable approaches.

Key areas of development include:

Catalyst Innovation : The use of earth-abundant base-metal catalysts, such as those based on manganese, is a promising alternative to noble metals like iridium and ruthenium. nih.gov Research into manganese pincer complexes, which catalyze the dehydrogenative coupling of amino alcohols to form pyrazines with water and hydrogen gas as the only byproducts, represents a significant step towards sustainability. nih.govacs.org

Green Chemistry Principles : One-pot synthesis routes that reduce the need for intermediate purification steps are highly desirable. tandfonline.comtandfonline.com Methodologies using greener solvents, such as aqueous methanol (B129727), and minimizing the use of hazardous reagents are becoming standard. tandfonline.comtandfonline.com

Synthetic ApproachDescriptionPotential Advantage for this compound SynthesisReference
Base-Metal CatalysisUtilizing catalysts based on abundant metals like manganese to drive reactions.Cost-effective, reduced environmental impact compared to noble metal catalysts. nih.govacs.org
Dehydrogenative CouplingFormation of pyrazine rings from amino alcohols, producing only water and hydrogen gas as byproducts.High atom economy, environmentally benign, and sustainable. nih.govacs.org
One-Pot SynthesisCombining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced solvent waste, and lower operational costs. tandfonline.comtandfonline.com

Integration of Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties. mdpi.comnih.gov For this compound, these in silico techniques can accelerate the design of derivatives with enhanced biological activity and selectivity.

Future applications of computational modeling include:

Structure-Based Drug Design (SBDD) : By modeling the interaction of this compound and its analogs with the three-dimensional structure of a biological target (e.g., a kinase active site), researchers can predict binding modes and affinities. mdpi.comnih.gov This allows for the targeted design of modifications to the core structure to improve potency and specificity. nih.govrsc.org

Pharmacophore Modeling : A pharmacophore model can be built based on known active pyrazine compounds, identifying the key chemical features necessary for biological activity. mdpi.com This model can then be used to screen virtual libraries or guide the design of novel this compound derivatives that fit the required pharmacophoric features.

Quantitative Structure-Activity Relationship (QSAR) : 2-D and 3-D QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. researchgate.net This can help predict the activity of unsynthesized compounds and prioritize synthetic efforts.

ADME/T Prediction : Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process.

Computational TechniqueApplication to this compoundExpected OutcomeReference
Molecular Docking (e.g., AutoDock Vina)Predicting the binding orientation and affinity of derivatives within a target's active site.Identification of key interactions and prioritization of compounds for synthesis. nih.gov
Pharmacophore ModelingDefining the essential structural features required for biological activity.Guiding the design of new derivatives with a higher probability of being active. mdpi.com
QSAR AnalysisCorrelating structural features with biological activity to build predictive models.Rational optimization of the lead compound to enhance potency. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Areas

The pyrazine nucleus is a "privileged scaffold" found in drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.comtandfonline.comnih.gov While this compound may have known activities, a vast landscape of potential biological targets remains unexplored.

Future research should focus on:

Broad-Spectrum Kinase Profiling : Pyrazine derivatives are known to act as kinase inhibitors. mdpi.comnih.gov Screening this compound against a large panel of kinases could uncover novel targets relevant to oncology, immunology, or neurology. For example, TrkA has been identified as a target for some pyrazine-based inhibitors. nih.gov

Investigating Novel Target Classes : Beyond kinases, the compound should be evaluated against other important drug target families, such as G-protein coupled receptors (GPCRs), ion channels, and phosphatases like SHP2. mdpi.com

Repurposing for New Therapeutic Areas : Given the diverse activities of pyrazines, this compound could be investigated for new applications. nih.gov This includes exploring its potential in treating neurodegenerative diseases, metabolic disorders, or emerging infectious diseases. mdpi.com

Applications of High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the biological potential of this compound, modern drug discovery platforms are essential. High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, while combinatorial chemistry enables the rapid synthesis of large libraries of related molecules. nih.gov

Future strategies should involve:

Combinatorial Library Synthesis : A library of derivatives can be created by systematically modifying the this compound scaffold. For instance, different alkyl or aryl groups could be substituted at the amine or thioether positions.

Quantitative HTS (qHTS) : Instead of single-concentration screening, qHTS generates concentration-response curves for every compound in a library in the primary screen. nih.gov This approach provides rich pharmacological data, reduces false positives and negatives, and allows for the immediate identification of compounds with varying potencies and efficacies. nih.gov

Cell-Based and Phenotypic Screening : Moving beyond simple biochemical assays, screening the this compound library in complex cell-based or whole-organism models can identify compounds that modulate specific cellular pathways or produce a desired therapeutic phenotype, even if the exact molecular target is unknown.

Innovation in Analytical Method Development for Complex Matrices

As derivatives of this compound advance into preclinical and potentially clinical studies, robust and sensitive analytical methods are required to measure the compound and its metabolites in complex biological samples like blood, plasma, and tissues.

Future research in this area will necessitate:

Hyphenated Chromatographic Techniques : The development and validation of methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) will be crucial. These techniques offer the high sensitivity and selectivity needed for pharmacokinetic and metabolism studies.

Metabolite Identification : Advanced mass spectrometry techniques, combined with isotopic labeling, can be used to identify and structurally elucidate the metabolites of this compound formed in vivo and in vitro. This is critical for understanding the compound's metabolic fate and identifying any potentially active or toxic metabolites.

High-Resolution Mass Spectrometry (HRMS) : HRMS can provide highly accurate mass measurements, aiding in the unambiguous identification of the parent compound and its metabolites in complex biological matrices without the need for reference standards for every metabolite.

Q & A

What are the optimized synthetic routes for 5-(Methylthio)pyrazin-2-amine, and how do reaction conditions influence yield and purity?

Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromo- or chloro-substituted pyrazin-2-amine intermediates (e.g., 5-Bromo-N-methylpyrazin-2-amine, CAS 446286-92-6) may undergo thioetherification using methylthiol reagents under controlled pH and temperature . Continuous flow synthesis (as noted for structurally similar heterocycles) improves purity by minimizing side reactions like oxidation of the thioether group . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), catalyst selection (e.g., CuI for Ullmann-type couplings), and reaction time optimization to prevent over-substitution .

How can researchers validate the structural integrity and purity of this compound derivatives?

Answer:
Structural validation requires a combination of 1H/13C NMR (to confirm methylthio and amine group positions), HRMS (for molecular ion verification), and HPLC-UV/ELSD (for purity ≥98%) . For example, in pyrazine derivatives, characteristic NMR shifts include δ 2.5–3.0 ppm for SCH3 and δ 8.0–8.5 ppm for aromatic protons . Elemental analysis (C, H, N, S) further confirms stoichiometry. Contaminants like unreacted precursors or oxidation byproducts (e.g., sulfoxide derivatives) can be detected via TLC or LC-MS .

What advanced computational methods are used to predict the bioactivity of this compound derivatives?

Answer:
QSAR modeling (e.g., using MOE or Schrödinger Suite) correlates electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (LogP) parameters with antibacterial or anticancer activity . Molecular docking (AutoDock Vina, Glide) predicts binding affinities to targets like bacterial topoisomerases or ATR kinase, where the methylthio group may enhance hydrophobic interactions in active sites . For instance, derivatives with electron-withdrawing substituents (e.g., -Br) show improved inhibition of ATR kinase (IC50 < 100 nM) .

How can contradictory bioactivity data for this compound analogs be resolved?

Answer:
Contradictions often arise from assay variability (e.g., bacterial strain differences) or substituent effects. Systematic structure-activity relationship (SAR) studies are critical. For example, replacing the methylthio group with a methoxy group in pyrazin-2-amine analogs reduces antifungal activity but enhances solubility, suggesting a trade-off between hydrophobicity and target engagement . Meta-analysis of published IC50/EC50 values under standardized conditions (e.g., CLSI guidelines for antimicrobial assays) can clarify trends .

What is the role of this compound in targeted cancer therapies, particularly kinase inhibition?

Answer:
The methylthio group enhances binding to kinase ATP pockets via hydrophobic and π-π interactions. For example, the ATR inhibitor VX-970 (M6620) incorporates a pyrazin-2-amine scaffold with a sulfonylphenyl group, achieving selective kinase inhibition (Ki < 10 nM) . Mechanistic studies using phospho-specific flow cytometry or Western blotting can validate target modulation (e.g., reduced CHK1 phosphorylation in cancer cell lines) .

What strategies mitigate metabolic instability of this compound in preclinical studies?

Answer:
The methylthio group is prone to oxidative metabolism (e.g., CYP450-mediated conversion to sulfoxide). Strategies include:

  • Isosteric replacement with trifluoromethyl or cyano groups to block oxidation .
  • Prodrug design (e.g., esterification of the amine group) to improve plasma stability .
  • Co-administration with CYP inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify major metabolic pathways .

How do steric and electronic effects of substituents influence the reactivity of this compound in further derivatization?

Answer:
Electron-donating groups (e.g., -NH2) activate the pyrazine ring for electrophilic substitution at the 3-position, while electron-withdrawing groups (e.g., -Cl) direct reactions to the 6-position . Steric hindrance from bulky substituents (e.g., isopropylsulfonyl) can reduce coupling efficiency in Suzuki-Miyaura reactions, requiring optimized Pd catalysts (e.g., XPhos Pd G3) . Computational tools like DFT calculations predict regioselectivity and transition-state energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.